[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride
Overview
Description
1-(1-Benzofuran-2-yl)ethylamine hydrochloride: is a chemical compound that features a benzofuran ring fused with an ethyl and propyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.
Introduction of the Propyl Amine Group: The propyl amine group can be added through reductive amination, where the benzofuran-ethyl intermediate reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-Benzofuran-2-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Biologically, this compound has been studied for its potential pharmacological properties. It may exhibit activity against certain bacterial and viral pathogens, making it a candidate for drug development .
Medicine
In medicine, derivatives of benzofuran compounds have shown promise in treating various conditions such as cancer, inflammation, and neurological disorders. 1-(1-Benzofuran-2-yl)ethylamine hydrochloride could serve as a lead compound for the development of new therapeutic agents .
Industry
Industrially, this compound can be used in the production of polymers and dyes. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics .
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The benzofuran ring can intercalate with DNA or bind to enzyme active sites, while the amine group can form hydrogen bonds or ionic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, benzofuran, lacks the ethyl and propyl amine groups but shares the core benzofuran structure.
2-Amino-3-benzofuran: This compound has an amino group directly attached to the benzofuran ring, differing in the position and type of substituents.
1-(2-Benzofuranyl)ethanone: Similar in structure but with a ketone group instead of the amine group.
Uniqueness
1-(1-Benzofuran-2-yl)ethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-8-14-10(2)13-9-11-6-4-5-7-12(11)15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHABWOYALRPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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